
(-)-Trimethaphan Camphorsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various pharmaceutical formulations, particularly as a ganglionic blocker in the treatment of hypertensive emergencies and controlled hypotension during surgery. The compound is a white crystalline solid that is soluble in water and various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted camphorsulfonic acid compounds.
科学研究应用
Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It is also employed in the synthesis of quinolines and other complex organic molecules .
Biology: The compound is used in biological research to study the effects of ganglionic blockers on the nervous system. It helps in understanding the mechanisms of neurotransmission and the role of ganglia in various physiological processes.
Medicine: Medically, this compound is used as a ganglionic blocker to manage hypertensive emergencies and induce controlled hypotension during surgical procedures. It is also being investigated for its potential use in treating other cardiovascular conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of various drugs. Its ability to act as a ganglionic blocker makes it valuable in the development of medications for hypertension and other cardiovascular diseases.
作用机制
Molecular Targets and Pathways: (-)-Trimethaphan Camphorsulfonate exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It binds to nicotinic acetylcholine receptors on the postganglionic neurons, preventing the release of neurotransmitters and thereby inhibiting the transmission of nerve signals. This results in a decrease in blood pressure and controlled hypotension .
相似化合物的比较
Camphorsulfonic Acid: A structural derivative of camphor, used in various chemical reactions and pharmaceutical formulations.
Lanabecestat Camphorsulfonate: Another camphorsulfonic acid derivative used in pharmaceutical formulations.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific use as a ganglionic blocker in medical applications. Its ability to effectively manage hypertensive emergencies and induce controlled hypotension during surgery sets it apart from other camphorsulfonic acid derivatives.
属性
分子式 |
C32H41N2O5S2+ |
|---|---|
分子量 |
597.8 g/mol |
IUPAC 名称 |
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1 |
InChI 键 |
HALWUDBBYKMYPW-HHKLIZPNSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


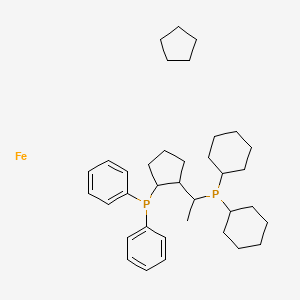
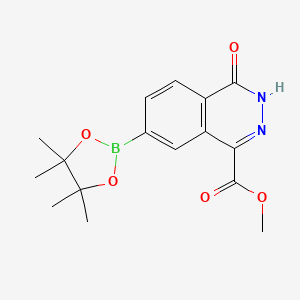

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
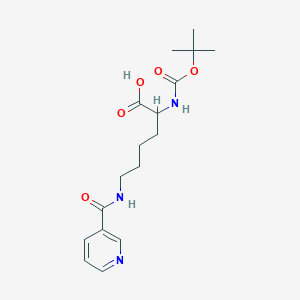

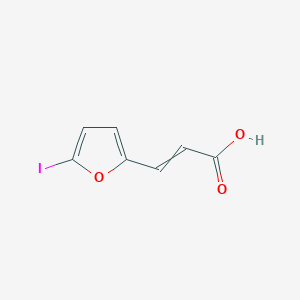
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
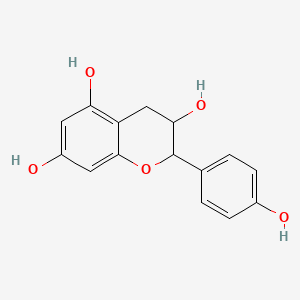


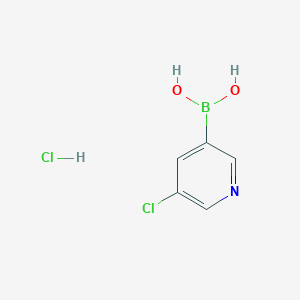
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
